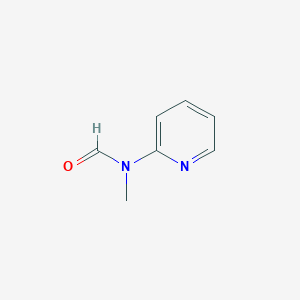![molecular formula C10H8N2 B046406 1,8-Dihydropyrrolo[3,2-g]indole CAS No. 112149-08-3](/img/structure/B46406.png)
1,8-Dihydropyrrolo[3,2-g]indole
描述
1,8-Dihydropyrrolo[3,2-g]indole is a heterocyclic compound with the molecular formula C10H8N2. This compound features a fused ring system that includes both pyrrole and indole structures, making it a unique and interesting molecule in the field of organic chemistry
准备方法
Synthetic Routes and Reaction Conditions: 1,8-Dihydropyrrolo[3,2-g]indole can be synthesized through several methods. One common approach involves the cyclization of indole-3-carbaldehyde with azidoacrylates . This method typically involves three steps:
- Formation of azidoacrylates from indole-3-carbaldehyde.
- Cyclization to form the pyrroloindole ring system.
- Hydrolysis and decarboxylation to yield the final product.
Industrial Production Methods: The use of metal-catalyzed reactions, such as Cu/Fe catalyzed intramolecular C-H amination, offers a practical and sustainable approach for large-scale production .
化学反应分析
Types of Reactions: 1,8-Dihydropyrrolo[3,2-g]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-2,3,6,7-tetrone.
Reduction: Reduction reactions can lead to the formation of bis(pyrroloindolyl)methanes.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms in the pyrrole and indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
- Oxidation products include tetrone derivatives.
- Reduction products include bis(pyrroloindolyl)methanes.
- Substitution reactions yield various alkylated and acylated derivatives.
科学研究应用
1,8-Dihydropyrrolo[3,2-g]indole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for developing new drugs with antibacterial, anticonvulsant, and kinase inhibition properties.
Organic Synthesis: It is used as a building block for synthesizing complex molecules, including fluorescent probes for biological imaging and novel materials for organic electronics.
Biological Research: The compound’s derivatives are studied for their potential therapeutic applications in treating various diseases.
作用机制
The mechanism of action of 1,8-Dihydropyrrolo[3,2-g]indole and its derivatives involves interactions with specific molecular targets and pathways. For example, its kinase inhibition properties suggest that it may interfere with signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
相似化合物的比较
Pyrrolo[3,2-c]carbazoles: These compounds share a similar fused ring system but differ in the arrangement and substitution patterns.
Pyrrolo[2,3-b]indoles: These compounds have a different fusion pattern and exhibit distinct chemical and biological properties.
Uniqueness: 1,8-Dihydropyrrolo[3,2-g]indole is unique due to its specific ring fusion and the versatility it offers in synthetic chemistry. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development in multiple scientific fields.
属性
IUPAC Name |
1,8-dihydropyrrolo[3,2-g]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-8-4-6-12-10(8)9-7(1)3-5-11-9/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFQCQQRFVUWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CN3)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B46324.png)









![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)



